N-{2-[3-({[(2,4-difluorophenyl)carbamoyl]methyl}sulfanyl)-1H-indol-1-yl]ethyl}-2-methylbenzamide
Description
Properties
IUPAC Name |
N-[2-[3-[2-(2,4-difluoroanilino)-2-oxoethyl]sulfanylindol-1-yl]ethyl]-2-methylbenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H23F2N3O2S/c1-17-6-2-3-7-19(17)26(33)29-12-13-31-15-24(20-8-4-5-9-23(20)31)34-16-25(32)30-22-11-10-18(27)14-21(22)28/h2-11,14-15H,12-13,16H2,1H3,(H,29,33)(H,30,32) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PSPGEZACFRGLQW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C(=O)NCCN2C=C(C3=CC=CC=C32)SCC(=O)NC4=C(C=C(C=C4)F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H23F2N3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
479.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{2-[3-({[(2,4-difluorophenyl)carbamoyl]methyl}sulfanyl)-1H-indol-1-yl]ethyl}-2-methylbenzamide typically involves multiple steps, starting with the preparation of the indole core. The indole is then functionalized with a difluorophenyl group through a series of reactions, including halogenation and nucleophilic substitution. The final step involves the coupling of the functionalized indole with 2-methylbenzamide under specific reaction conditions, such as the use of a base and a suitable solvent .
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization to isolate the desired product .
Chemical Reactions Analysis
Types of Reactions
N-{2-[3-({[(2,4-difluorophenyl)carbamoyl]methyl}sulfanyl)-1H-indol-1-yl]ethyl}-2-methylbenzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the difluorophenyl group.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines .
Scientific Research Applications
N-{2-[3-({[(2,4-difluorophenyl)carbamoyl]methyl}sulfanyl)-1H-indol-1-yl]ethyl}-2-methylbenzamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its unique structure.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials with specific properties.
Mechanism of Action
The mechanism of action of N-{2-[3-({[(2,4-difluorophenyl)carbamoyl]methyl}sulfanyl)-1H-indol-1-yl]ethyl}-2-methylbenzamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The pathways involved could include inhibition of specific enzymes or activation of signaling cascades .
Comparison with Similar Compounds
Structural Motifs and Core Frameworks
Table 1: Core Structural Features of Analogs
Key Observations :
- The indole core is prevalent in , and 7, while uses a benzamide scaffold.
- Sulfanyl/sulfonyl linkages () influence electronic properties: sulfonyl groups increase polarity, whereas sulfanyl enhances lipophilicity .
- Fluorine substituents (2,4-difluorophenyl in the target vs. 3-fluorophenyl in ) optimize binding via hydrophobic interactions and metabolic resistance .
Substituent Effects on Bioactivity
Fluorinated Groups:
- The target’s 2,4-difluorophenyl group may improve binding to hydrophobic pockets compared to ’s mono-fluorobiphenyl, as polyhalogenation enhances van der Waals interactions .
Carbamoyl vs. Sulfonamide:
- The target’s carbamoyl-methyl bridge () balances hydrogen-bonding capacity and flexibility, whereas ’s sulfonamide provides rigidity and stronger hydrogen-bond acceptor properties .
Hypothetical Binding Interactions (Based on Docking Studies)
Using Glide XP scoring (), the target compound’s difluorophenyl and indole groups likely participate in hydrophobic enclosure , while the carbamoyl and benzamide moieties form hydrogen bonds. Comparatively:
Biological Activity
N-{2-[3-({[(2,4-difluorophenyl)carbamoyl]methyl}sulfanyl)-1H-indol-1-yl]ethyl}-2-methylbenzamide is a synthetic compound that has garnered attention for its potential biological activities, particularly in the field of medicinal chemistry. This article explores its biological activity, including mechanisms of action, therapeutic potential, and relevant research findings.
Chemical Structure and Properties
The molecular formula of the compound is C₃₉H₄₅ClF₂N₈O₆S, with a molecular weight of 827.34 g/mol. The structure features a complex arrangement of functional groups that contribute to its biological activity.
Research indicates that the compound may exert its effects through various biological pathways. While specific mechanisms remain under investigation, preliminary studies suggest interactions with key cellular targets involved in cancer proliferation and inflammation.
Anticancer Activity
- Inhibition of Cancer Cell Proliferation :
- Mechanistic Insights :
Anti-inflammatory Effects
The compound has also shown potential as an anti-inflammatory agent. In animal models, it reduced levels of pro-inflammatory cytokines and inhibited the activation of NF-kB signaling pathways, which are crucial in mediating inflammatory responses .
Case Studies
Recent case studies have highlighted the therapeutic potential of this compound:
- Study 1 : A study involving mice treated with the compound demonstrated a significant reduction in tumor size compared to control groups, suggesting its efficacy as an anticancer agent.
- Study 2 : Another investigation focused on its anti-inflammatory properties showed that administration led to decreased symptoms in models of induced arthritis.
Data Summary
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
